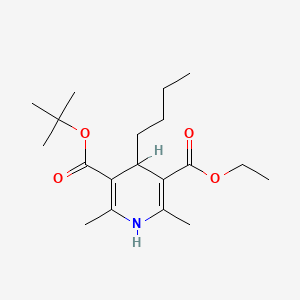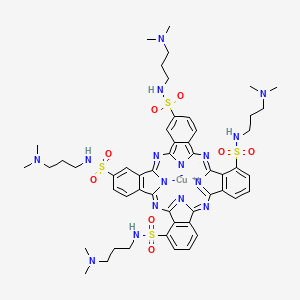
Copper, (N,N',N'',N'''-tetrakis(3-(dimethylamino)propyl)-29H,31H-phthalocyanine-C,C,C,C-tetrasulfonamidato(2-)-kappaN29,kappaN30,kappaN31,kappaN32)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper is a complex copper-based compound known for its unique chemical structure and properties. This compound belongs to the phthalocyanine family, which is characterized by a large, aromatic macrocyclic structure. The presence of dimethylamino groups and sulfonamide functionalities enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper typically involves the following steps:
Formation of the Phthalocyanine Core: The phthalocyanine core is synthesized by reacting phthalonitrile with a metal salt, such as copper(II) chloride, under high-temperature conditions. This reaction forms the copper phthalocyanine complex.
Introduction of Dimethylamino Groups: The copper phthalocyanine complex is then reacted with 3-(dimethylamino)propylamine in the presence of a suitable catalyst. This step introduces the dimethylamino groups into the phthalocyanine structure.
Sulfonamidation: The final step involves the reaction of the dimethylamino-substituted copper phthalocyanine with sulfonamide reagents to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of phthalonitrile and copper(II) chloride are reacted in industrial reactors to form the copper phthalocyanine core.
Functionalization: The copper phthalocyanine is then functionalized with 3-(dimethylamino)propylamine and sulfonamide reagents in large-scale reactors.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality.
化学反应分析
Types of Reactions
[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the copper center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the copper center to a lower oxidation state.
Substitution: The dimethylamino and sulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.
Major Products
Oxidation: Oxidation products include higher oxidation state copper complexes.
Reduction: Reduction products include lower oxidation state copper complexes.
Substitution: Substitution products vary depending on the nucleophile used.
科学研究应用
[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of dyes, pigments, and electronic materials due to its unique optical and electronic properties.
作用机制
The mechanism of action of [N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper involves its interaction with molecular targets and pathways. In photodynamic therapy, the compound absorbs light and generates reactive oxygen species, which can induce cell death in cancer cells. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes.
相似化合物的比较
Similar Compounds
Copper Phthalocyanine: The parent compound without the dimethylamino and sulfonamide groups.
Zinc Phthalocyanine: A similar compound with zinc as the central metal.
Iron Phthalocyanine: A similar compound with iron as the central metal.
Uniqueness
[N,N’,N’‘,N’‘’-tetrakis[3-(dimethylamino)propyl]-29H,31H-phthalocyaninetetrasulfonamidato(2-)-N29,N30,N31,N32]copper is unique due to its enhanced solubility and reactivity, which are imparted by the dimethylamino and sulfonamide groups. These modifications make it more versatile and effective in various applications compared to its unmodified counterparts.
属性
CAS 编号 |
67689-49-0 |
|---|---|
分子式 |
C52H64CuN16O8S4 |
分子量 |
1233.0 g/mol |
IUPAC 名称 |
copper;5-N,17-N,25-N,33-N-tetrakis[3-(dimethylamino)propyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10(40),11,13(18),14,16,19(39),20,22(27),23,25,28,30,32,34-nonadecaene-5,17,25,33-tetrasulfonamide |
InChI |
InChI=1S/C52H64N16O8S4.Cu/c1-65(2)27-11-23-53-77(69,70)33-19-21-35-39(31-33)49-57-45(35)61-51-43-37(15-9-17-41(43)79(73,74)55-25-13-29-67(5)6)47(63-51)59-48-38-16-10-18-42(80(75,76)56-26-14-30-68(7)8)44(38)52(64-48)62-46-36-22-20-34(32-40(36)50(58-46)60-49)78(71,72)54-24-12-28-66(3)4;/h9-10,15-22,31-32,53-56H,11-14,23-30H2,1-8H3;/q-2;+2 |
InChI 键 |
KZJQVCACFXAAEO-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCNS(=O)(=O)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=C7C=CC(=CC7=C([N-]6)N=C2[N-]3)S(=O)(=O)NCCCN(C)C)C8=C5C=CC=C8S(=O)(=O)NCCCN(C)C)C9=C4C(=CC=C9)S(=O)(=O)NCCCN(C)C.[Cu+2] |
物理描述 |
Water or Solvent Wet Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


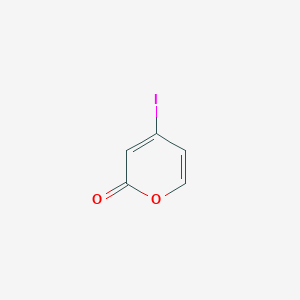
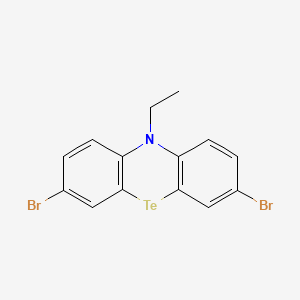
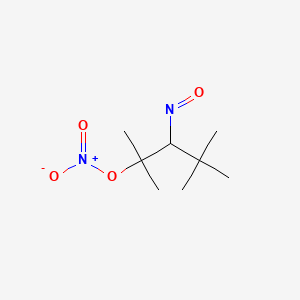
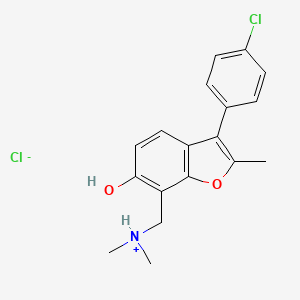
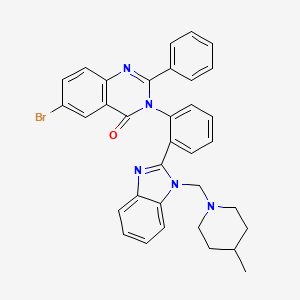
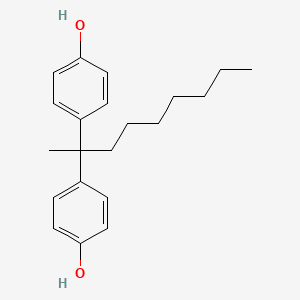
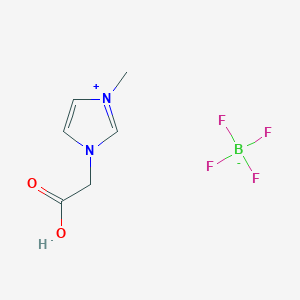

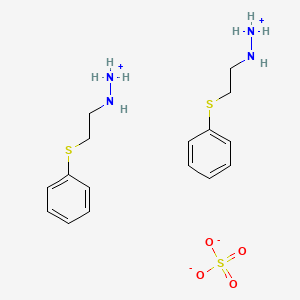
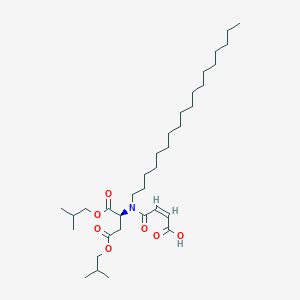
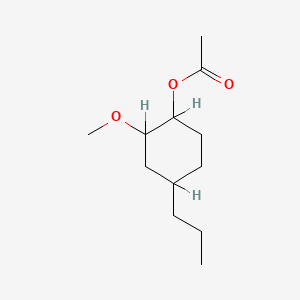
![N-[(E)-dodecylideneamino]-N'-[(Z)-dodecylideneamino]oxamide](/img/structure/B13773024.png)

